molecular formula C10H13NO2 B1585365 Methyl 4-amino-2,5-dimethylbenzoate CAS No. 21339-74-2

Methyl 4-amino-2,5-dimethylbenzoate

Cat. No.: B1585365
CAS No.: 21339-74-2
M. Wt: 179.22 g/mol
InChI Key: VXKXKISPMWOIKB-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and two methyl groups at the 2- and 5-positions. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Mechanism of Action

The pharmacokinetics of Methyl 4-amino-2,5-dimethylbenzoate would depend on various factors, including its absorption, distribution, metabolism, and excretion (ADME). Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 4-amino-2,5-dimethylbenzyl alcohol.

    Substitution: Halogenated derivatives such as methyl 4-amino-2,5-dimethyl-3-chlorobenzoate.

Scientific Research Applications

Methyl 4-amino-2,5-dimethylbenzoate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2,6-dimethylbenzoate
  • Methyl 4-amino-2,3-dimethylbenzoate
  • Methyl 4-amino-3,5-dimethylbenzoate

Uniqueness

Methyl 4-amino-2,5-dimethylbenzoate is unique due to the specific positioning of its amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for selective interactions in chemical syntheses and biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 4-amino-2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKXKISPMWOIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297836
Record name methyl 4-amino-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21339-74-2
Record name 21339-74-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118434
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-amino-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-AMINO-2,5-DIMETHYLBENZOATE
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a stirred solution of methyl 2,5-dimethyl-4-nitrobenzoate (523 mg, 2.5 mmol) in a 9:1 mixture of methanol and water (25 mL total) at 0° C. was added ammonium chloride (401 mg, 7.5 mmol). Zinc (1.63 g, 25 mmol) was added portionwise and the resulting mixture was stirred at room temperature overnight. The reaction mixture was then filtered through Celite and the Celite pad was washed with methanol. The filtrate was concentrated under reduced pressure and the resulting residue was dissolved in ethyl acetate. This solution was washed with saturated aqueous sodium bicarbonate, dried over anhydrous sodium sulfate and concentrated under reduced pressure to provide methyl 4-amino-2,5-dimethylbenzoate (450 mg) as a yellow oil. 1H NMR (300 MHz, CDCl3) δ 2.14 (s, 3H), 2.53 (s, 3H), 3.83 (s, 3H), 3.85 (br s, 2H), 6.48 (s, 1H), 7.72 (s, 1H).
Quantity
523 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
401 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.63 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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